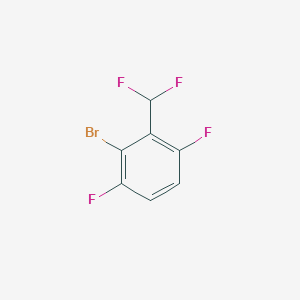

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene

Description

BenchChem offers high-quality 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-(difluoromethyl)-1,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKMEVLHDAVNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in Modern Drug Discovery: A Technical Guide

For Immediate Release

CAS Number: 1672663-79-4

Molecular Formula: C₇H₃BrF₄

Molecular Weight: 243.00 g/mol

This technical guide provides an in-depth analysis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features make it a valuable building block in the synthesis of complex organic molecules with potential therapeutic applications.

Compound Overview and Physicochemical Properties

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a substituted benzene ring bearing a bromine atom, a difluoromethyl group, and two fluorine atoms. This combination of functionalities imparts specific reactivity and properties that are highly desirable in medicinal chemistry. The presence of the difluoromethyl (CF₂H) group, in particular, is noteworthy. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl and thiol groups, potentially enhancing a molecule's binding affinity to biological targets and improving its metabolic stability.

Table 1: Physicochemical Properties of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene

| Property | Value | Source |

| CAS Number | 1672663-79-4 | N/A |

| Molecular Formula | C₇H₃BrF₄ | N/A |

| Molecular Weight | 243.00 g/mol | N/A |

| Appearance | Not specified in available literature | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | N/A |

Synthesis and Reactivity

While specific, detailed synthetic procedures for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene are not extensively documented in publicly available literature, its structure suggests that its synthesis would likely involve multi-step processes common in organofluorine chemistry. These could include selective bromination and difluoromethylation of a difluorobenzene precursor.

The reactivity of this compound is primarily dictated by the presence of the aryl bromide. The carbon-bromine bond is a versatile handle for a variety of cross-coupling reactions, which are fundamental transformations in the construction of complex drug-like molecules.

Key Reactions and Mechanistic Insights

The bromine atom on the aromatic ring makes 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

Negishi Coupling: Reaction with organozinc reagents.[1]

-

Kumada-Corriu Coupling: Reaction with Grignard reagents.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. The electronic properties of the difluoromethyl and fluorine substituents can influence the reactivity of the aryl bromide, a factor that must be considered in reaction optimization.

Figure 1: Generalized workflow for a palladium-catalyzed cross-coupling reaction involving 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and fluorinated groups into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[2][3] The difluoromethyl group, in particular, has garnered significant attention for its ability to improve metabolic stability, modulate lipophilicity, and enhance binding interactions with target proteins.

While specific drug candidates synthesized directly from 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene are not explicitly detailed in the reviewed literature, its potential as a key intermediate is clear. Its structure is well-suited for the synthesis of novel compounds targeting a wide range of diseases. For instance, the difluoromethyl group is a key feature in some PI3Kα inhibitors, a class of molecules investigated for their anticancer properties.[4]

The strategic value of this building block lies in its ability to introduce a unique combination of substituents onto an aromatic scaffold, enabling medicinal chemists to fine-tune the properties of new chemical entities.

Hypothetical Synthetic Application: Synthesis of a Novel Kinase Inhibitor

The following represents a plausible, though hypothetical, synthetic route where 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene could be utilized to generate a complex, biologically active molecule.

Step 1: Suzuki-Miyaura Coupling

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene could be coupled with a heterocyclic boronic acid (e.g., a pyrimidine or quinoline derivative) using a palladium catalyst to form a biaryl system. This core structure is common in many kinase inhibitors.

Step 2: Further Functionalization

The remaining fluorine atoms on the benzene ring could potentially be displaced by nucleophiles under specific conditions, allowing for the introduction of other functional groups to optimize biological activity and pharmacokinetic properties.

Figure 2: A conceptual synthetic pathway illustrating the potential use of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in the synthesis of a complex molecule.

Safety and Handling

As with all laboratory chemicals, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene should be handled with appropriate safety precautions.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromine handle and a bioisosteric difluoromethyl group provides chemists with a powerful tool for the synthesis of novel and potentially therapeutic compounds. The continued exploration of its reactivity in various cross-coupling reactions will undoubtedly lead to the discovery of new molecules with significant biological activity.

References

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

- Process for making certain benzoic acid compounds. Google Patents.

- Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.

-

Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ACS Publications. Available at: [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health. Available at: [Link]

- Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

- Substituted bromofluorobenzene derivatives and process for its manufacture. Google Patents.

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Available at: [Link]

- Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene. Google Patents.

-

Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

-

Iron-Catalyzed Cross-Coupling Reactions of Alkyl-Grignard Reagents with Aryl Chlorides, Tosylates, and Triflates. ResearchGate. Available at: [Link]

-

Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Recent Advances in the Construction of Fluorinated Organoboron Compounds. National Institutes of Health. Available at: [Link]

-

Synthesis of Difluoroaryldioxoles Using BrF3. ResearchGate. Available at: [Link]

-

Reaction mechanisms involved in cross coupling processes catalysed by copper and nickel. Tesis Doctorals en Xarxa. Available at: [Link]

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]

-

Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. MDPI. Available at: [Link]

Sources

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene molecular weight

An In-depth Technical Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene: A Core Moiety in Modern Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway, and explore its strategic applications as a building block in medicinal chemistry. The unique combination of a bromine atom, multiple fluorine substituents, and a difluoromethyl group imparts desirable characteristics for the development of novel therapeutics. This document serves as a foundational resource, synthesizing technical data with field-proven insights to empower innovative research.

Introduction: The Strategic Value of Fluorination in Drug Design

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and pKa.[1] Among the various fluorinated motifs, the difluoromethyl (CF2H) group has gained significant attention. It acts as a unique bioisostere for hydroxyl (OH), thiol (SH), and amine (NH) groups, capable of forming hydrogen bonds that can enhance drug-target interactions.[1]

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene emerges as a particularly valuable synthetic intermediate. It combines the utility of the difluoromethyl group with the reactivity of a bromine atom—a versatile handle for cross-coupling reactions—and the metabolic shielding provided by the fluorine atoms on the benzene ring. This strategic arrangement of functional groups makes it a powerful building block for constructing complex active pharmaceutical ingredients (APIs), especially in oncology and other fields where targeted therapies are paramount.[2]

Physicochemical and Structural Characterization

The precise molecular architecture of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene dictates its reactivity and utility. Its core properties are summarized below.

Core Molecular Data

A summary of the key quantitative data for this compound is presented in the table below, providing a clear reference for experimental design.

| Property | Value | Source |

| Molecular Weight | 243.00 g/mol | [3] |

| Molecular Formula | C₇H₃BrF₄ | [3] |

| CAS Number | 1672663-79-4 | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1F)C(F)F)Br)F | [3] |

Structural Representation

The spatial arrangement of atoms is critical to the molecule's function in chemical synthesis.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.

Pillar of Trustworthiness: This protocol includes integrated purification and validation steps. The causality for each step is explained to ensure reproducibility and understanding.

Step 1: Synthesis of 1-(Difluoromethyl)-2,5-difluorobenzene (Intermediate)

-

Inert Atmosphere: A flame-dried, three-neck round-bottom flask is charged with anhydrous THF and cooled to -78 °C under an argon atmosphere. Causality: Low temperature and inert conditions are critical to prevent side reactions and degradation of the highly reactive organolithium reagent.

-

Lithiation: 1,2,4-Trifluorobenzene is added, followed by the slow, dropwise addition of n-butyllithium (n-BuLi). The reaction is stirred for 1-2 hours. Causality: n-BuLi is a strong base that selectively deprotonates the carbon atom between two fluorine atoms due to the inductive effect, forming a lithiated intermediate.

-

Difluoromethylation: Diethyl (difluoromethyl)phosphonate is added dropwise to the reaction mixture. The solution is allowed to slowly warm to room temperature and stirred overnight. Causality: The phosphonate reagent serves as the source for the difluoromethyl group, which reacts with the lithiated benzene ring.

-

Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

Step 2: Regioselective Bromination

-

Reaction Setup: The crude intermediate from Step 1 is dissolved in a suitable solvent such as dichloromethane or acetic acid in a flask protected from light.

-

Brominating Agent: N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN or an acid catalyst are added. [4]The mixture is heated to reflux. Causality: NBS is a mild and selective brominating agent. The position ortho to the difluoromethyl group is activated, directing the bromine atom to the desired position.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled, washed with aqueous sodium thiosulfate to remove excess bromine, followed by brine. The organic layer is dried and concentrated.

Step 3: Purification and Validation

-

Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield the final product, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, as a pure substance.

-

Validation: The identity and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).

Applications in Drug Discovery and Development

The title compound is not an API itself but rather a high-value building block. Its utility stems from the strategic placement of its functional groups, which allows medicinal chemists to construct novel drug candidates with potentially enhanced properties.

Role as a Synthetic Building Block

The bromine atom serves as a key reactive site for introducing molecular complexity. It is an ideal substrate for a variety of powerful cross-coupling reactions.

Caption: Role as a versatile intermediate in cross-coupling reactions.

-

Suzuki and Stille Couplings: The C-Br bond can be readily converted to a C-C bond, allowing for the synthesis of complex biaryl systems, which are common motifs in kinase inhibitors and other targeted therapies. [5]* Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing amine functionalities that are crucial for receptor binding and modulating solubility. [5]* Sonogashira Coupling: Facilitates the creation of C-C triple bonds, providing rigid linkers to explore deeper pockets of target proteins.

Impact of Fluorine and Difluoromethyl Groups

The fluorine atoms on the aromatic ring and the difluoromethyl group work in concert to confer advantageous properties to the final API. [1]* Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability. [2][6]* Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and orthogonal multipolar interactions with protein targets. The CF2H group, as a hydrogen bond donor, can form crucial interactions in a binding pocket, potentially increasing potency. [1]* Modulation of Physicochemical Properties: The lipophilicity and pKa of nearby functional groups can be fine-tuned by the electron-withdrawing nature of the fluorine atoms, optimizing the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Safety and Handling

As a halogenated organic compound, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar chemicals provide authoritative guidance. [7][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [8][9]* Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [7][9]* Fire Safety: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing. * Health Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Avoid contact. In case of exposure, rinse the affected area with plenty of water and seek medical attention. [7][8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, with a molecular weight of 243.00 g/mol , is more than just a chemical reagent; it is a strategic tool for molecular design. [3]Its carefully orchestrated combination of a reactive bromine handle, a bio-active difluoromethyl group, and stabilizing fluorine atoms makes it an exceptionally powerful building block for the synthesis of next-generation therapeutics. Understanding its properties, synthesis, and safe handling is essential for researchers and scientists aiming to leverage its full potential in the demanding field of drug discovery.

References

- BOC Sciences. 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. Labshake.

- Thermo Fisher Scientific.

- Fisher Scientific.

- CDN Isotopes. Safety Data Sheet - 1-Bromo-2,6-difluorobenzene-d3.

- Sigma-Aldrich.

- ChemicalBook.

- ChemicalBook. 1-Bromo-2,3-difluorobenzene synthesis.

- The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.

- Benchchem. The Role of Deuterium-Labeled 1-Bromo-3,5-difluorobenzene in Pharmaceutical Research: A Technical Guide.

- Benchchem.

- National Institutes of Health (NIH).

- Benchchem. A Technical Guide to 1-Bromo-3,5-difluorobenzene-d3 for Researchers and Drug Development Professionals.

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labshake.com [labshake.com]

- 4. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. cdnisotopes.com [cdnisotopes.com]

An In-Depth Technical Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (CAS 1672663-79-4) is limited in publicly accessible literature. This guide provides a comprehensive technical overview based on the analysis of its structural motifs, established principles of physical organic chemistry, and data from closely related fluorinated aromatic compounds. The proposed synthetic methods and reactivity profiles are inferred from established chemical precedent.

Introduction: A Novel Building Block for Medicinal Chemistry

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a highly functionalized aromatic compound poised to be of significant interest to the medicinal chemistry and drug discovery sectors. Its unique substitution pattern, featuring a synthetically versatile bromine atom, electron-withdrawing fluorine atoms, and a difluoromethyl group—a key bioisostere—suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The strategic incorporation of fluorine and fluorinated groups is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] This guide aims to provide a detailed technical profile of this compound, exploring its inferred chemical properties, potential synthetic routes, and likely applications.

Physicochemical and Spectroscopic Properties

Core Chemical Identifiers

| Property | Value | Source |

| CAS Number | 1672663-79-4 | [3] |

| Molecular Formula | C₇H₃BrF₄ | [3] |

| Molecular Weight | 243.00 g/mol | [3] |

| SMILES | C1=CC(=C(C(=C1F)C(F)F)Br)F | [3] |

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Comparison with Analogs |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar polyhalogenated benzenes are often liquids or low-melting solids at room temperature.[4][5] |

| Boiling Point | 180-220 °C | The boiling point is expected to be higher than that of 1-bromo-2,3-difluorobenzene (186-188 °C) due to the increased molecular weight from the difluoromethyl group.[4] |

| Melting Point | < 0 °C | Similar to 1-bromo-2,3-difluorobenzene (-3 °C), the introduction of the difluoromethyl group is unlikely to significantly raise the melting point to above room temperature.[4] |

| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate); Insoluble in water. | The hydrophobic nature of the fluorinated aromatic ring and the bromine atom dictates its solubility profile. |

| Storage | Inert atmosphere, 2-8°C | Recommended by commercial suppliers, likely to prevent potential degradation.[3] |

Predicted Spectroscopic Data

The spectroscopic signature of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene will be complex due to the multiple fluorine atoms and their coupling with both protons and carbon-13.

-

¹H NMR: A complex multiplet in the aromatic region is expected for the single aromatic proton. The difluoromethyl proton will appear as a triplet with a characteristic large coupling constant (JHF ≈ 50-60 Hz).

-

¹³C NMR: The spectrum will show seven distinct signals. The carbon of the difluoromethyl group will appear as a triplet. The aromatic carbons will exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: Three distinct signals are anticipated: one for each of the aromatic fluorine atoms and one for the difluoromethyl group, which will appear as a doublet due to coupling with the proton. The chemical shifts will be indicative of their positions on the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (M+ and M+2 peaks of nearly equal intensity).

Synthesis and Reaction Mechanisms

While a specific, documented synthesis for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is not available in the searched literature, plausible synthetic routes can be designed based on established methodologies for the synthesis of polyfluorinated and difluoromethylated aromatic compounds.

Proposed Synthetic Strategies

A logical retrosynthetic analysis suggests that the target molecule could be assembled through several key transformations, including bromination, difluoromethylation, and functional group interconversions.

Diagram of a Plausible Retrosynthetic Pathway:

Caption: A plausible retrosynthetic analysis for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.

Experimental Protocol: A Hypothetical Synthesis

The following protocol is a scientifically informed, hypothetical procedure for the synthesis of the target compound.

Step 1: Synthesis of 1-(Difluoromethyl)-2,5-difluorobenzene

This key intermediate could potentially be synthesized from a suitable precursor, such as 2,5-difluorobenzaldehyde, using a deoxofluorinating agent like DAST (diethylaminosulfur trifluoride) or by the reduction of a trifluoromethyl group. A more direct approach could involve the use of modern difluoromethylating reagents.

Step 2: Electrophilic Bromination

Reaction Scheme:

Detailed Protocol:

-

To a solution of 1-(difluoromethyl)-2,5-difluorobenzene in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a Lewis acid such as iron(III) bromide.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add one equivalent of bromine dropwise to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is dictated by its array of functional groups.

Key Reaction Sites and Their Implications

Diagram of Reactivity Sites:

Caption: Key reactive sites of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.

-

The Carbon-Bromine Bond: This is the most versatile site for synthetic transformations. The C-Br bond can readily participate in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a diverse array of substituents, such as aryl, heteroaryl, alkyl, alkynyl, and amino groups, providing a powerful tool for library synthesis in drug discovery programs.

-

The Aromatic Ring: The aromatic ring is electron-deficient due to the presence of four strongly electron-withdrawing fluorine atoms and a difluoromethyl group. This deactivation makes electrophilic aromatic substitution challenging but also highly regioselective, likely directing incoming electrophiles to the position para to the bromine atom.

The Role of Fluorine and the Difluoromethyl Group in Medicinal Chemistry

The incorporation of fluorine and the difluoromethyl group into bioactive molecules can have profound effects on their properties:[1][2][6][7][8]

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life of a drug in the body.

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.

-

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes.

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect a drug's solubility and ionization state at physiological pH.

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target.

-

Bioisosterism of the Difluoromethyl Group: The CF₂H group is often considered a lipophilic bioisostere of a hydroxyl (-OH) or thiol (-SH) group, as it can act as a hydrogen bond donor.[6]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene represents a promising, yet underexplored, building block for the synthesis of novel, highly functionalized molecules with potential applications in drug discovery and materials science. Its combination of a reactive bromine handle and multiple fluorine-containing moieties offers a unique opportunity to fine-tune the properties of lead compounds. While further experimental characterization is needed, this technical guide provides a solid foundation for researchers interested in exploring the potential of this intriguing molecule.

References

- 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. (URL not available)

- 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. (URL not available)

- Synthesis and Application of 2,3-Difluorobromobenzene. ChemicalBook. October 11, 2022. (URL not available)

- Recent Advances in the Synthetic Application of Difluorocarbene. (URL not available)

- Applications of Fluorine in Medicinal Chemistry. PubMed. November 12, 2015. (URL not available)

- The Many Roles for Fluorine in Medicinal Chemistry.

- 2-Bromo-1,4-difluorobenzene 98%. Sigma-Aldrich. (URL not available)

- An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applic

- The F-Difluoromethyl Group: Challenges, Impact and Outlook.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- 1-Bromo-2,6-difluorobenzene 98%. Sigma-Aldrich. (URL not available)

- Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (URL not available)

- 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. Sigma-Aldrich. (URL not available)

- Process for preparing 1-bromo-3,5-difluorobenzene.

- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. (URL not available)

- Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Process for preparing 1-bromo-3,5-difluorobenzene.

- 2-Bromo-1,4-difluorobenzene. PubChem. (URL not available)

- 1-Bromo-2,3-difluorobenzene. PubChem. (URL not available)

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FCKeditor - Resources Browser [mfa.gov.by]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

An In-depth Technical Guide to the Prospective Synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Given the absence of a directly published synthetic protocol, this document provides a well-reasoned, prospective synthesis based on established chemical principles and analogous transformations. The proposed route commences with the commercially available starting material, 2-Bromo-1,4-difluorobenzene, and details a strategic approach to introduce the difluoromethyl group at the C3 position. This guide offers a comprehensive, step-by-step methodology, including reaction mechanisms, experimental protocols, and data presentation, to facilitate its synthesis in a research and development setting.

Introduction: The Significance of Fluorinated Aromatics

Fluorine-containing organic molecules are of paramount importance in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated motifs highly sought after. The target molecule, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, combines several key features: a polyfluorinated benzene ring, a bromine atom as a versatile synthetic handle for further derivatization, and a difluoromethyl group, which can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. These attributes make it a valuable building block for the synthesis of novel bioactive compounds and advanced materials.

Proposed Synthetic Strategy: A Multi-Step Approach

The proposed synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a multi-step process that begins with a commercially available starting material and proceeds through a series of well-established organic transformations. The key challenge lies in the regioselective introduction of the difluoromethyl group.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that it can be synthesized from 2-bromo-1,4-difluorobenzene through a formylation reaction followed by deoxofluorination. This approach allows for the precise installation of the required functional groups.

Overall Reaction Scheme

The proposed synthetic pathway is illustrated in the following scheme:

Caption: Proposed synthetic pathway for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Ortho-Formylation of 2-Bromo-1,4-difluorobenzene

The first step involves the regioselective formylation of 2-bromo-1,4-difluorobenzene at the position ortho to the bromine atom. This can be achieved through a directed ortho-metalation (DoM) reaction, where the bromine atom directs the deprotonation to the adjacent position.

Reaction:

Protocol:

-

To a solution of 2-bromo-1,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (n-BuLi, 1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-3-formyl-1,4-difluorobenzene.

Step 2: Deoxofluorination of 2-Bromo-3-formyl-1,4-difluorobenzene

The second step is the conversion of the aldehyde functional group to a difluoromethyl group using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are suitable reagents for this transformation.

Reaction:

Protocol:

-

To a solution of 2-bromo-3-formyl-1,4-difluorobenzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the target compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Bromo-1,4-difluorobenzene | C₆H₃BrF₂ | 192.99[1] | 58-59 (at 20 mmHg) | 1.708 (at 25 °C) |

| 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | C₇H₃BrF₄ | 243.00[2] | Not Available | Not Available |

Mechanistic Insights

The key transformations in this synthesis are the directed ortho-metalation and the deoxofluorination.

Directed Ortho-Metalation (DoM)

The bromine atom in 2-bromo-1,4-difluorobenzene is a moderately effective directed metalation group. It coordinates with the lithium atom of n-BuLi, directing the deprotonation to the adjacent ortho position (C3). This regioselectivity is crucial for the successful synthesis of the target molecule.

Caption: Mechanism of directed ortho-metalation.

Deoxofluorination

The deoxofluorination of the aldehyde proceeds through a nucleophilic attack of the aldehyde oxygen on the sulfur atom of DAST, followed by an intramolecular fluoride transfer and elimination of sulfur dioxide and diethylamine to form the difluoromethyl group.

Safety Considerations

-

n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Diethylaminosulfur trifluoride (DAST): Toxic and corrosive. Reacts with moisture to release hydrogen fluoride (HF). Handle in a well-ventilated fume hood with appropriate PPE.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times.

Conclusion

This technical guide provides a detailed and scientifically sound prospective synthesis for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. While this proposed route is based on established and reliable chemical transformations, it is important to note that optimization of reaction conditions may be necessary to achieve optimal yields and purity. This guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to access this potentially important fluorinated building block.

References

-

PubChem. 2-Bromo-1,4-difluorobenzene. [Link]

- Ni, C.; Hu, J. The unique role of fluorine in the design and synthesis of bioactive molecules. Chem. Soc. Rev.2021, 50, 8335-8354.

- Snieckus, V. Directed ortho metalation.

- Singh, R. P.; Shreeve, J. M. Recent advances in the chemistry of diethylaminosulfur trifluoride. Synthesis2002, 2002, 2561-2578.

Sources

A Technical Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene for Researchers and Drug Development Professionals

Introduction

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. As a polysubstituted benzene derivative, it serves as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of its substituents—two fluorine atoms, a bromine atom, and a difluoromethyl group—provides multiple reactive handles for chemical modification. This guide offers an in-depth analysis of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in drug discovery and development. The incorporation of the difluoromethyl (-CF2H) moiety is a key feature, as this group is increasingly recognized as a valuable bioisostere that can enhance the pharmacological profile of drug candidates.[1][2]

Chemical Identity and Nomenclature

The accurate identification of a chemical entity is foundational for research and development. The IUPAC naming convention for this compound is based on the systematic numbering of the benzene ring to assign the lowest possible locants to its substituents, which are then cited in alphabetical order.

Table 1: Core Identifiers for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene

| Identifier | Value | Source |

| IUPAC Name | 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | Internal Analysis |

| CAS Number | 1672663-79-4 | [3] |

| Molecular Formula | C₇H₃BrF₄ | [3] |

| Molecular Weight | 243.00 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1F)C(F)F)Br)F | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic route involves the introduction of the difluoromethyl group onto a pre-existing brominated and fluorinated benzene ring. A common and effective method for this transformation is a radical difluoromethylation reaction. The starting material, 2-Bromo-1,4-difluorobenzene (CAS 399-94-0), is commercially available and provides the necessary scaffold.[5][6]

The reaction would proceed via the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, such as a S-(difluoromethyl)sulfonium salt or bromodifluoromethane, often initiated by a photocatalyst under visible light irradiation.[1][7] This radical would then attack the electron-rich aromatic ring at the position ortho to the bromine and meta to the fluorine atoms, a position activated for such a reaction.

Caption: Proposed photocatalytic synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar documented radical difluoromethylation reactions.[1]

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-1,4-difluorobenzene (1.0 eq.), S-(difluoromethyl)sulfonium salt (1.5 eq.), and the photocatalyst (e.g., Ir(ppy)₃, 1-5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add degassed anhydrous acetonitrile (MeCN) via syringe.

-

Initiation: Stir the resulting mixture at room temperature under irradiation with blue LEDs.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.

Chemical Reactivity

The reactivity of this molecule is dictated by its functional groups:

-

Aromatic Ring: The ring is electron-deficient due to the four electron-withdrawing substituents (two -F, one -Br, one -CF₂H). This deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly displacement of a fluorine atom if a strong nucleophile is used.

-

Carbon-Bromine Bond: The C-Br bond is the primary site for introducing molecular diversity. It is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. It can also be used to form organometallic reagents, such as Grignard or organolithium species, by metal-halogen exchange.

Applications in Drug Discovery and Development

The unique combination of substituents makes 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene a highly valuable building block in medicinal chemistry. Each functional group imparts specific properties that can be leveraged to optimize a drug candidate's profile.[8]

The Strategic Role of the Difluoromethyl (CF₂H) Group

The difluoromethyl group has gained significant traction in drug design for its unique physicochemical properties.[1][9]

-

Bioisosterism: The CF₂H group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH) groups.[2] It can act as a hydrogen bond donor, potentially mimicking key interactions of these polar groups in a protein's binding site.[2]

-

Metabolic Stability: Unlike hydroxyl or thiol groups, which are common sites of metabolic oxidation or conjugation, the CF₂H group is highly resistant to metabolic breakdown due to the strength of the C-F bonds.[10] This can lead to an improved pharmacokinetic profile with a longer half-life.

-

Lipophilicity Modulation: The CF₂H group increases lipophilicity, but less so than the more common trifluoromethyl (-CF₃) group.[9] This allows for fine-tuning of a molecule's solubility and membrane permeability, which is crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Contribution of Fluoro and Bromo Substituents

-

Fluorine Atoms: The two fluorine atoms on the ring contribute to metabolic stability by blocking potential sites of hydroxylation.[11] Their strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.[8]

-

Bromine Atom: As previously mentioned, the bromine atom serves as the key point for synthetic elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

Caption: Use of the title compound in a drug discovery workflow.

Safety and Handling

As with most halogenated aromatic compounds, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Based on data for the closely related compound 2-Bromo-1,4-difluorobenzene, it may cause skin and serious eye irritation, as well as respiratory irritation.[5] A full review of the Safety Data Sheet (SDS) is required before handling.

Conclusion

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a sophisticated chemical intermediate with significant potential for advancing drug discovery and materials science. Its carefully arranged array of functional groups provides a powerful platform for synthetic chemists to build novel and complex molecules. The presence of the difluoromethyl group, in particular, offers a modern strategy for enhancing the metabolic stability and modulating the physicochemical properties of bioactive compounds. For researchers and drug development professionals, this compound represents a key tool for accessing new chemical space and designing the next generation of therapeutics.

References

-

Synthio Chemicals. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available from: [Link]

-

Ferreira, R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Ni, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health (PMC). Available from: [Link]

-

Zafrani, Y., et al. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. Available from: [Link]

-

ResearchGate. (2024). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Available from: [Link]

-

PubChem. (n.d.). 2-Bromo-1,4-difluorobenzene. Available from: [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)-1,3-difluorobenzene. Available from: [Link]

-

ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Available from: [Link]

-

Journal of the American Chemical Society. (2024). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Available from: [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(BROMOMETHYL)-3,5-DIFLUOROBENZENE | CAS 141776-91-2. Available from: [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available from: [Link]

-

ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]

- Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

-

NIST WebBook. (n.d.). Benzene, 2-bromo-1,4-difluoro-. Available from: [Link]

- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labshake.com [labshake.com]

- 4. 1672663-79-4 | CAS DataBase [m.chemicalbook.com]

- 5. 2-Bromo-1,4-difluorobenzene | C6H3BrF2 | CID 67862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 2-bromo-1,4-difluoro- [webbook.nist.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

An In-depth Technical Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document is structured to deliver not just data, but also to provide expert insights into the practical application and scientific context of this molecule.

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. Compounds such as 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene are valuable building blocks, offering a scaffold with a specific arrangement of bromo and fluoro substituents that can be exploited for further chemical modifications. The difluoromethyl group, in particular, is a recognized bioisostere for hydroxyl or thiol groups, capable of enhancing lipophilicity and metabolic stability.

This guide will delve into the known characteristics of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, providing a foundational understanding for its use in research and development.

Molecular Identity and Structure

A clear understanding of the molecular structure is fundamental to appreciating the reactivity and physical properties of a compound.

Caption: Molecular structure of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene |

| CAS Number | 1672663-79-4 |

| Molecular Formula | C₇H₃BrF₄ |

| Molecular Weight | 243.0 g/mol |

| SMILES | C1=CC(=C(C(=C1F)C(F)F)Br)F |

Physical and Chemical Properties

Table 2: Physical Properties

| Property | Value | Source/Rationale |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on analogous bromofluorobenzenes. |

| Boiling Point | Data not available. | Expected to be higher than related, lower molecular weight compounds like 2-bromo-1,4-difluorobenzene (boiling point of 58-59 °C at 20 mmHg). |

| Melting Point | Data not available. | - |

| Density | Data not available. | Likely to be denser than water, a common characteristic of brominated aromatic compounds. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons). | General solubility trends for halogenated aromatic compounds. |

Expert Insight: The presence of multiple fluorine atoms and a bromine atom suggests a high molecular density. The difluoromethyl group will contribute to the compound's lipophilicity. When planning reactions, it is reasonable to assume standard workup procedures involving extraction with common organic solvents will be effective.

Spectroscopic Data

Specific spectroscopic data for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is not publicly available. However, a hypothetical analysis based on its structure can provide researchers with expected spectral characteristics.

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the two hydrogens on the benzene ring. A characteristic triplet signal would be expected for the hydrogen in the difluoromethyl group due to coupling with the two fluorine atoms.

-

¹³C NMR: The spectrum would display seven distinct signals for the carbon atoms. The carbon of the difluoromethyl group would appear as a triplet due to C-F coupling.

-

¹⁹F NMR: This would be the most informative spectrum, likely showing three distinct signals: one for each of the fluorine atoms on the aromatic ring and one for the two equivalent fluorine atoms of the difluoromethyl group, which would appear as a doublet due to coupling with the hydrogen atom.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is not described in the available literature, its structure suggests plausible synthetic routes.

Caption: A generalized synthetic pathway.

A potential synthetic strategy could involve the introduction of a difluoromethyl group onto a suitably substituted difluorobenzene precursor, followed by selective bromination. The directing effects of the existing substituents would be critical in achieving the desired regiochemistry.

Reactivity Insights:

-

The bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-based substituents.

-

The aromatic ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atoms.

-

The difluoromethyl group is generally stable under many reaction conditions.

Safety and Handling

Table 3: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere. A recommended storage temperature is 2-8°C.

Applications in Research and Development

Given its structure, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a promising building block for:

-

Pharmaceuticals: Introduction of the difluoromethylphenyl moiety into potential drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The bromo-substituent allows for diverse late-stage functionalization.

-

Agrochemicals: Similar to pharmaceuticals, its use in the synthesis of novel pesticides and herbicides can enhance their efficacy and environmental profile.

-

Materials Science: Incorporation into organic electronic materials, such as polymers and small molecules for applications in OLEDs and organic photovoltaics, where the fluorine content can influence electronic properties and stability.

Conclusion

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a specialized chemical intermediate with significant potential in various fields of chemical R&D. While comprehensive experimental data on its physical properties is currently limited, its structural features provide a strong basis for its application as a versatile building block. As research progresses, a more detailed characterization of this and similar compounds will undoubtedly emerge, further enabling their use in the development of novel technologies and therapeutics.

References

An In-Depth Technical Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene: A Versatile Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern drug design. These substitutions can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated groups, the difluoromethyl (CF2H) group has garnered significant attention. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, and amine functionalities, making it a valuable tool for fine-tuning the properties of drug candidates.[1][3][4] This guide provides a comprehensive technical overview of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a promising, yet under-documented, building block for the synthesis of novel therapeutics.

Molecular Structure and Physicochemical Properties

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a polysubstituted aromatic compound with the molecular formula C₇H₃BrF₄. The strategic placement of bromo, difluoromethyl, and fluoro groups on the benzene ring offers multiple avenues for synthetic diversification, making it a highly versatile intermediate.

Table 1: Physicochemical Properties of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene

| Property | Value | Source |

| CAS Number | 1672663-79-4 | Commercial Supplier Data |

| Molecular Formula | C₇H₃BrF₄ | Calculated |

| Molecular Weight | 243.00 g/mol | Calculated |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | (Predicted) ~180-200 °C | Inferred from similar compounds |

| Solubility | (Predicted) Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate); insoluble in water | Inferred from similar compounds |

Proposed Synthesis Protocol

The logical precursor for this synthesis is 2-bromo-1,4-difluorobenzene , a commercially available starting material.[7][8] The fluorine atom at the 1-position can act as a moderate directing metalation group, facilitating deprotonation at the adjacent C3 position.[2][9]

Experimental Workflow: Directed ortho-Metalation and Difluoromethylation

Caption: Proposed synthetic workflow for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

-

Dissolution of Starting Material: The flask is charged with 2-bromo-1,4-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Generation of the ortho-Lithiated Species: A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete deprotonation. The fluorine atom at C1 directs the lithiation to the C3 position.

-

Difluoromethylation: A suitable difluoromethylating agent, such as bromodifluoromethane (BrCF₂H), is then introduced to the reaction mixture.[5][10] This can be bubbled through the solution or added as a condensed liquid. The reaction is allowed to proceed at -78 °C for several hours before gradually warming to room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.

Reactivity and Synthetic Utility

The chemical reactivity of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is dictated by its distinct functional groups, offering a platform for diverse chemical transformations.

-

Cross-Coupling Reactions: The bromine atom is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at the C2 position, including aryl, heteroaryl, alkyl, and amino groups.

-

Further Metalation: The presence of multiple fluorine atoms and the difluoromethyl group can influence the acidity of the remaining aromatic proton, potentially allowing for further regioselective metalation and functionalization.

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than their nitro-activated counterparts, the fluorine atoms on the ring can be susceptible to nucleophilic displacement under forcing conditions, providing another avenue for derivatization.

Caption: Key reaction pathways for the derivatization of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental data, the following spectroscopic characteristics are predicted based on established principles and data from analogous compounds.

¹H NMR

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signal from the difluoromethyl proton and the remaining aromatic proton.

-

-CHF₂ Proton: A triplet in the range of δ 6.5-7.0 ppm is predicted. The triplet multiplicity arises from the coupling to the two adjacent fluorine atoms (²JHF).

-

Aromatic Proton: A multiplet in the range of δ 7.0-7.5 ppm is expected, with coupling to the adjacent fluorine atoms.

¹⁹F NMR

¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds.[7][11][12][13]

-

-CHF₂ Fluorines: A doublet in the range of δ -110 to -115 ppm is predicted, arising from coupling to the proton (²JFH).

-

Aromatic Fluorines: Two distinct multiplets are expected in the aromatic region of the ¹⁹F NMR spectrum.

¹³C NMR

The ¹³C NMR spectrum will show characteristic signals for the fluorinated carbons.

-

-CHF₂ Carbon: A triplet in the range of δ 110-115 ppm is expected due to coupling with the two fluorine atoms (¹JCF).

-

Aromatic Carbons: The spectrum will display six distinct signals for the aromatic carbons, with characteristic C-F coupling constants.

Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M and M+2).[10][14][15]

-

Molecular Ion (M⁺): Predicted at m/z 242 and 244.

-

Key Fragments: Loss of Br (m/z 163) and loss of CF₂H are expected to be prominent fragmentation pathways.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong C-F stretching vibrations.[1][11][16]

-

C-F Stretching (Aromatic): Strong absorptions in the region of 1100-1400 cm⁻¹.

-

C-F Stretching (-CHF₂): Strong absorptions in the region of 1000-1100 cm⁻¹.

-

C-H Stretching (Aromatic and -CHF₂): Absorptions around 3000-3100 cm⁻¹.

Applications in Drug Discovery and Development

The unique substitution pattern of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene makes it a valuable scaffold for the synthesis of novel drug candidates. The difluoromethyl group can enhance metabolic stability and act as a hydrogen bond donor, improving target engagement.[17] The bromo and fluoro substituents provide handles for the introduction of diverse pharmacophoric groups.

Potential therapeutic areas where this building block could be employed include:

-

Oncology: The development of kinase inhibitors and other targeted therapies.

-

Neuroscience: The synthesis of novel agents for the treatment of neurodegenerative diseases and psychiatric disorders.

-

Infectious Diseases: The design of new antibacterial and antiviral agents.

The incorporation of this moiety into lead compounds can be a strategic approach to optimize their pharmacokinetic and pharmacodynamic profiles.[3][4][12]

Safety and Handling

As with all halogenated aromatic compounds, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene represents a promising and versatile building block for the synthesis of complex, fluorinated molecules with potential applications in drug discovery and materials science. Its unique combination of reactive sites allows for a wide range of chemical modifications, enabling the exploration of novel chemical space. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical innovation.

References

-

Zheng, J., et al. Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 2018. (URL: [Link])

-

Zheng, J., et al. Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. Macmillan Group - Princeton University. (URL: [Link])

-

Saunders, C., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 2018. (URL: [Link])

-

Gill, H., et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021. (URL: [Link])

-

Nakamura, T., et al. Defluorinative functionalization approach led by difluoromethyl anion chemistry. Nature Communications, 2025. (URL: [Link])

-

Saunders, C., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 2018. (URL: [Link])

-

Postigo, A., et al. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 2022. (URL: [Link])

-

Kuchar, M., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 2022. (URL: [Link])

-

Snieckus, V., et al. Directed ortho Metalation (DOM). Organic Chemistry Portal. (URL: [Link])

-

Snieckus, V., et al. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters, 1996. (URL: [Link])

-

Larrosa, I., et al. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 2021. (URL: [Link])

-

Douberly, G. E., et al. Protonation Sites of Isolated Fluorobenzene Revealed by IR Spectroscopy in the Fingerprint Range. The Journal of Physical Chemistry A, 2008. (URL: [Link])

-

Snieckus, V., et al. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate, 2008. (URL: [Link])

-

Directed ortho Metalation. Organic Chemistry Portal. (URL: [Link])

-

Biologically Active Organofluorine Compounds. SciSpace. (URL: [Link])

-

Directed ortho metalation. Grokipedia. (URL: [Link])

-

Mass spectra of fluorocarbons. NIST. (URL: [Link])

-

Wang, F., et al. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 2023. (URL: [Link])

-

Baker, R. T., et al. ¹⁹F NMR spectra of complex 3 in (A) benzene, (B) with 8 equiv. of DMSO. ResearchGate, 2024. (URL: [Link])

-

1-Bromo-3,5-difluorobenzene. Chemsrc. (URL: [Link])

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega, 2024. (URL: [Link])

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 2018. (URL: [Link])

-

Supplementary Materials for. ChemRxiv. (URL: [Link])

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 2022. (URL: [Link])

-

2-Bromo-1,4-difluorobenzene. PubChem. (URL: [Link])

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in. ResearchGate. (URL: [Link])

-

Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. ResearchGate, 2009. (URL: [Link])

-

A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 2024. (URL: [Link])

-

Bromo pattern in Mass Spectrometry. YouTube, 2023. (URL: [Link])

-

Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate, 2000. (URL: [Link])

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. grokipedia.com [grokipedia.com]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Bromo-1,4-difluorobenzene | C6H3BrF2 | CID 67862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (CAS No. 1672663-79-4), a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science.[1][2][3][4][5][6] Due to the limited availability of public-domain information on this specific molecule, this paper constructs a scientifically grounded, prospective analysis. We propose a plausible synthetic pathway, detail the underlying chemical principles, predict its physicochemical properties based on analogous structures, and explore its potential applications. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, aiming to stimulate further investigation into this promising, yet under-explored, chemical entity.

Introduction: The Emerging Significance of Fluorinated Aromatics